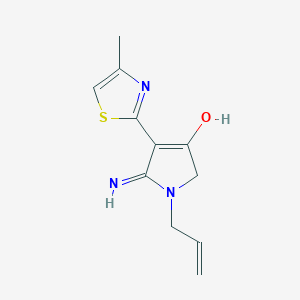

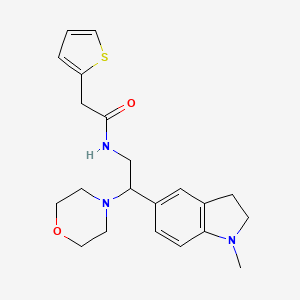

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

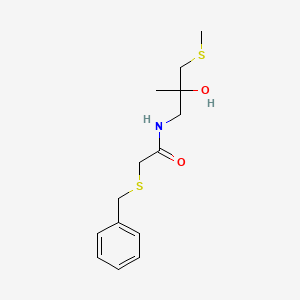

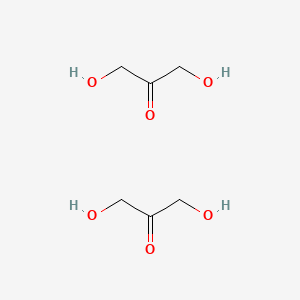

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as 4-methylthiazole-5-carboxylic acid amide, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a five-membered heterocyclic compound that contains a nitrogen atom, one sulfur atom, one carbon atom, and two oxygen atoms. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. The compound has a molecular weight of 217.27 g/mol and its chemical formula is C7H9NOS.

Applications De Recherche Scientifique

Asymmetric Synthesis Applications

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one and related compounds have been utilized in the field of asymmetric synthesis. One study highlights the asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines. This process involves diastereoselective addition, transformation of the amino alcohol moiety, and ring-closing metathesis to yield unsaturated bicyclic compounds, which are then fully hydrogenated. The indolizidine derivatives obtained show potential in diverse chemical applications due to their stereochemistry and functional groups (Albano et al., 2008).

Synthetic Methodologies Development

The compound has also been involved in the development of novel synthetic methodologies. For instance, it plays a role in the microwave-assisted, one-pot synthesis of nitro benzopyran-annulated pyrroles and pyrrolo-fused isoquinolines, demonstrating its utility in creating diverse bioprofiles and drug-like candidates. This method stands out due to its efficiency and solvent-free environment, which are beneficial for sustainable chemistry practices (Parmar et al., 2013).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, compounds similar to 1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one are pivotal in generating structurally complex and biologically significant molecules. For example, they are involved in the synthesis and [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl-, isopropenyl-, and chloroketenes. This leads to the formation of novel pyrimidinone/fused pyrimidinone derivatives, highlighting the compound's significance in expanding the scope of medicinal and synthetic organic chemistry (Sharma & Mahajan, 1997).

Propriétés

IUPAC Name |

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6,12,15H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCBPDQOULABPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644185.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2644199.png)